1-Benzyl-3-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMWSLMZPATZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290554 | |
| Record name | 1-benzyl-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-05-7 | |
| Record name | NSC69429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 3 Methylurea and Analogous N Substituted Ureas
Classical and Established Synthetic Routes
Isocyanate-Amine Condensation Reactions
The reaction between an isocyanate and an amine is the most common and straightforward method for the synthesis of N-substituted ureas. acs.orgrsc.org This reaction is typically efficient and proceeds via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
In the specific case of 1-benzyl-3-methylurea, the synthesis would involve the reaction of benzyl (B1604629) isocyanate with methylamine (B109427). The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon of benzyl isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable urea (B33335) product.
The general reaction is as follows: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
This method is widely applicable for the synthesis of a diverse range of both symmetrical and unsymmetrical ureas. wikipedia.org However, the utility of this method can be limited by the commercial availability of the required isocyanates. acs.org Furthermore, isocyanates are highly reactive and can be toxic, necessitating careful handling. wikipedia.org
A study by Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas demonstrated that isocyanate products can be used without isolation in a subsequent coupling step with primary and secondary amines to afford a variety of ureas. rsc.org
Phosgene (B1210022) and Phosgene Equivalent-Mediated Syntheses
Historically, phosgene (COCl₂) was a primary reagent for the synthesis of ureas. acs.orgrsc.org This method involves the reaction of an amine with phosgene to generate an intermediate carbamoyl (B1232498) chloride or isocyanate, which then reacts with a second amine to form the desired urea. rsc.orgwikipedia.org
Due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene equivalents have been developed. rsc.org These include solid or liquid compounds like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), which are easier and safer to handle. rsc.orgnih.govcommonorganicchemistry.com Triphosgene, a stable crystalline solid, can be used to generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent. nih.govcommonorganicchemistry.com The reaction of triphosgene with two different amines, added sequentially, allows for the one-pot synthesis of unsymmetrical ureas. nih.gov
Other phosgene substitutes that have been utilized for urea synthesis include 1,1'-carbonyldiimidazole (B1668759) (CDI), bis(4-nitrophenyl)carbonate, and S,S-dimethyldithiocarbonate. rsc.orgcommonorganicchemistry.comacs.org These reagents offer a safer alternative to phosgene and its direct equivalents for the synthesis of N-substituted ureas. rsc.org
Modern and Green Chemistry Approaches in Urea Synthesis
In response to the hazards and environmental concerns associated with classical methods, a number of modern and greener synthetic strategies have been developed. These approaches prioritize the use of less toxic reagents, milder reaction conditions, and more sustainable starting materials.
Catalyst-Free Methodologies in Aqueous Media
A significant advancement in green chemistry is the development of synthetic methods that proceed in water, avoiding the use of volatile organic compounds (VOCs). A practically simple, mild, and efficient method for the synthesis of N-substituted ureas has been developed that involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent or a catalyst. nih.govrsc.org This method has been shown to produce a variety of N-substituted ureas in good to excellent yields with high purity. nih.govrsc.org The reaction proceeds smoothly at room temperature, and the products can often be isolated by simple filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.orgnih.gov
This aqueous methodology has also proven to be scalable, making it suitable for the large-scale synthesis of commercially important molecules. nih.govresearchgate.net Furthermore, the reaction conditions can promote a unique substrate selectivity when a mixture of two amines is used. nih.govrsc.org The rate of reaction and product conversion were found to be better when the reaction was performed exclusively in water. rsc.org
| Amine | Product | Yield (%) |
| Aniline | 1-Phenylurea | 95 |
| Benzylamine (B48309) | 1-Benzylurea | 92 |
| 4-Isopropylaniline | 1-(4-Isopropylphenyl)urea | 96 |
| 3,4-Dichloroaniline | 1-(3,4-Dichlorophenyl)urea | 88 |
This interactive data table showcases the yields of various N-substituted ureas synthesized using a catalyst-free method in aqueous media.
Carbon Dioxide Fixation and Utilization for Urea Formation
The use of carbon dioxide (CO₂) as a C1 building block for the synthesis of ureas is a highly attractive green chemistry approach. nih.gov CO₂ is abundant, inexpensive, non-toxic, and a renewable carbon source. rsc.org This method provides an alternative to the use of toxic reagents like phosgene. acs.org The direct synthesis of ureas from CO₂ and amines is challenging due to the thermodynamic stability of CO₂ and the formation of stable carbamate (B1207046) intermediates. nih.govrsc.org
Several catalytic systems have been developed to overcome these challenges and facilitate the dehydration of the carbamate intermediate to form the urea. nih.govrsc.org These reactions can be carried out in the absence of a catalyst and solvent, though they may require elevated temperatures and pressures. rsc.org Research has also explored the use of various catalysts, including cesium bases and transition metal complexes, to promote the reaction under milder conditions. rsc.org The electrocatalytic synthesis of urea from CO₂ and nitrogenous substances is another emerging field that offers a sustainable alternative to traditional industrial processes. mdpi.comnih.gov
| Primary Amine | Secondary Amine | Catalyst | Temperature (°C) | Yield (%) |
| n-Butylamine | N-Methylbutylamine | Cs₂CO₃ | 170 | 83 |
| 2-Heptylamine | N-Methylbutylamine | Cs₂CO₃ | 170 | 75 |
| n-Hexylamine | N-Methylbutylamine | Cs₂CO₃ | 170 | 78 |
| n-Octylamine | N-Methylbutylamine | Cs₂CO₃ | 170 | 80 |
This interactive data table presents the yields of asymmetrical urea synthesis from CO₂ and amines using a Cs₂CO₃ catalyst. rsc.org
Curtius and Hofmann Rearrangement Applications
The Curtius and Hofmann rearrangements are classical name reactions that have been adapted for the modern synthesis of N-substituted ureas. researchgate.net Both rearrangements proceed through an isocyanate intermediate, which can then be trapped by an amine to form the desired urea. wikipedia.orgwikipedia.org
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid. nih.gov This method is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry. nih.gov A "one-pot" Curtius rearrangement has been developed that allows for the conversion of a carboxylic acid to a urea in a single reaction vessel, improving the efficiency of the process. nih.gov
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) in the presence of a base to yield a primary amine with one less carbon atom, via an isocyanate intermediate. wikipedia.org This rearrangement can be adapted to synthesize N-substituted ureas by trapping the in situ generated isocyanate with an amine. organic-chemistry.org Phenyliodine diacetate (PIDA) has been used as a mild and effective reagent to induce the Hofmann rearrangement of primary amides, followed by the addition of ammonia (B1221849) or an amine to furnish the corresponding urea. thieme.dethieme-connect.com
| Starting Material | Rearrangement | Trapping Agent | Product |
| Carboxylic Acid | Curtius | Amine | Unsymmetrical Urea |
| Primary Amide | Hofmann | Amine | Unsymmetrical Urea |
This interactive data table outlines the application of Curtius and Hofmann rearrangements in the synthesis of unsymmetrical ureas.
Flow Chemistry Techniques for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The application of flow chemistry to the synthesis of N-substituted ureas, including those analogous to this compound, has demonstrated considerable potential for scalable and efficient production.
A notable approach involves a two-step continuous-flow synthesis of nonsymmetrically substituted ureas starting from Boc-protected amines. researchgate.net This method utilizes sequential microreactors and allows for short reaction times under mild conditions. The in-line monitoring of the reaction, for instance through Fourier-transform infrared spectroscopy (FTIR), enables real-time optimization of the formation of isocyanate intermediates, which are subsequently reacted with an amine to form the desired urea. researchgate.net This technique minimizes the handling of potentially hazardous isocyanate intermediates and allows for a high degree of process control.
The scalability of such flow processes has been demonstrated in the synthesis of various urea derivatives, including the active pharmaceutical ingredient cariprazine. researchgate.net While specific examples for the continuous synthesis of this compound are not extensively detailed in the literature, the principles are directly applicable. For instance, a flow process could be envisioned where benzylamine is first converted to an isocyanate or a related reactive intermediate in one module, which is then immediately reacted with methylamine in a second module. A study on the continuous synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine (B1172632) highlights the successful application of flow reactors for reactions involving benzyl-containing starting materials, achieving a 75% yield under optimized conditions. mdpi.comnih.gov
The table below illustrates representative parameters for the continuous flow synthesis of N-substituted ureas and related compounds, demonstrating the potential for high-throughput and scalable production.
| Product Type | Starting Materials | Reactor System | Key Parameters | Throughput/Yield | Reference |
|---|---|---|---|---|---|
| Nonsymmetrically Substituted Ureas | Boc-protected amines, Amines | Two sequential microreactors | Mild conditions, short residence times | High yields for various derivatives | researchgate.net |
| N-Benzylhydroxylamine Hydrochloride | Benzyl chloride, Hydroxylamine hydrochloride | Continuous-flow reactor | Optimized temperature and flow rate | 75% overall yield | mdpi.comnih.gov |
| Acylketene-derived β-keto amides | Diazodimedone, Benzyl amine | Heated reactor coils | 130 °C | 71% yield | acs.org |
Biocatalytic and Enzymatic Routes to Urea Compounds
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. While the direct enzymatic synthesis of this compound is not well-documented, the principles of biocatalysis can be applied to the synthesis of its precursors and related urea compounds.
One class of enzymes with relevance to urea synthesis is urease. Urease catalyzes the hydrolysis of urea into ammonia and carbamate. nih.govcreative-enzymes.comwikipedia.orgisca.me While this is the reverse of urea formation, understanding the mechanism of urease can provide insights into designing or engineering enzymes for the synthesis of urea derivatives. The active site of urease contains a dinuclear nickel center that activates the urea molecule for hydrolysis. nih.gov
A more direct biocatalytic approach to N-substituted ureas would involve the enzymatic formation of the C-N bonds. Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. bohrium.comresearchgate.net These biocatalytically produced amines are valuable precursors for the synthesis of unsymmetrical ureas. For example, a transaminase could be used to synthesize benzylamine or a derivative, which could then be chemically or enzymatically coupled with methylamine and a carbonyl source.
Furthermore, the field of biocatalytic C-H amination is rapidly advancing. nih.govnih.gov Engineered enzymes, such as certain cytochromes P450, have been shown to catalyze the insertion of a nitrene into a C-H bond to form a new C-N bond. nih.gov This technology could potentially be applied to the direct synthesis of amines from hydrocarbons, which can then be converted to ureas. The table below summarizes some relevant biocatalytic reactions that could be part of a synthetic route to N-substituted ureas.
| Reaction Type | Enzyme Class | Transformation | Potential Application in Urea Synthesis | Reference |
|---|---|---|---|---|
| Amine Synthesis | Transaminase | Ketone/Aldehyde to Chiral Amine | Synthesis of chiral amine precursors for unsymmetrical ureas. | bohrium.comresearchgate.net |
| Urea Hydrolysis | Urease | Urea to Ammonia and Carbamate | Provides mechanistic insight for enzyme design in urea synthesis. | nih.govcreative-enzymes.comwikipedia.orgisca.me |
| C-H Amination | Nitrene Transferase (Engineered) | Carboxylic Ester to α-Amino Ester | Direct formation of amino acid derivatives as precursors. | nih.govnih.gov |
Advanced Catalytic Syntheses of this compound Derivatives
Modern organic synthesis relies heavily on the development of novel catalytic systems to achieve transformations with high efficiency and selectivity. The synthesis of urea derivatives has benefited significantly from advances in transition metal catalysis, particularly with palladium.
Palladium-Catalyzed Carboamination Reactions for Cyclic Urea Construction
Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocycles. nih.govumich.edu These reactions typically involve the coupling of an amine, an alkene, and an aryl or vinyl halide, leading to the formation of both a C-C and a C-N bond in a single operation. While this compound is an acyclic molecule, the principles of palladium-catalyzed carboamination are highly relevant to the synthesis of analogous cyclic ureas.
For the construction of cyclic ureas, a palladium catalyst can facilitate the intramolecular cyclization of a substrate containing both an amine and an alkene moiety, with the concomitant introduction of a carbon-based fragment. For instance, a palladium-catalyzed cascade reaction involving an aryl halide and an internal propargylic ester or ether can lead to the formation of polycyclic N-fused heterocycles. nih.gov
A more direct route to ureas, both cyclic and acyclic, is through the palladium-catalyzed oxidative carbonylation of amines. nih.govacs.orgresearchgate.net In this process, a primary amine or a mixture of a primary and a secondary amine can be reacted with carbon monoxide in the presence of a palladium catalyst and an oxidant to form symmetrically or unsymmetrically substituted ureas. acs.orgresearchgate.net For example, the reaction of a primary amine with carbon monoxide in the presence of a Pd(II) catalyst can generate an isocyanate intermediate, which then reacts with another amine molecule to yield the urea. This methodology has been successfully applied to the synthesis of pharmacologically active ureas. acs.orgresearchgate.net The table below presents representative examples of palladium-catalyzed reactions for the synthesis of ureas and related nitrogen heterocycles.
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Oxidative Carbonylation | PdI2/KI | Primary and secondary amines, CO, Air | Symmetrically and unsymmetrically substituted ureas | High catalytic efficiency. | acs.orgresearchgate.net |
| C-N Cross-Coupling | Pd(OAc)2/Ligand | Aryl chlorides, Benzylurea (B1666796) | Unsymmetrical N,N'-diaryl ureas | One-pot arylation-deprotection-arylation sequence. | nih.gov |
| Intramolecular Carboamination | Pd(OAc)2 | Aryl halides with tethered propargylic esters | Polycyclic N-fused heterocycles | Cascade reaction forming multiple rings. | nih.gov |
| Cyclization with Arynes | Pd(OAc)2 | N-Methyl benzamides, Benzynes | Tricyclic phenanthridinones | Application to the synthesis of natural product analogs. | rsc.org |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late step in its synthesis. mdpi.comresearchgate.net This approach allows for the rapid generation of analogs of a lead compound for structure-activity relationship (SAR) studies without the need for de novo synthesis. For a molecule like this compound, LSF strategies could be employed to modify the benzyl group, introducing new functional groups to modulate its biological activity.
A key area of LSF is the selective functionalization of C-H bonds. The benzylic C-H bonds in this compound are potential targets for such transformations. Palladium-catalyzed C-H activation can be used to introduce various functional groups at the benzylic position. researchgate.net For example, a radical-induced, palladium-catalyzed C-H activation has been used to functionalize related heterocyclic systems with toluenes, aldehydes, and benzyl alcohols. researchgate.net
Furthermore, manganese-catalyzed benzylic C-H amination has been shown to be effective for the late-stage functionalization of natural product analogs, demonstrating high site selectivity. researchgate.net This method could potentially be used to introduce an additional amino group onto the benzyl moiety of this compound, which could then be further derivatized. Metallaphotoredox catalysis has also enabled the benzylic C-H bond functionalization for the formation of C-C and C-heteroatom bonds under mild conditions. rsc.org The table below provides examples of late-stage functionalization reactions that could be applied to the derivatization of benzyl-containing compounds.
| Functionalization Type | Catalyst/Reagent | Target Bond | Introduced Group | Key Features | Reference |
|---|---|---|---|---|---|
| Benzylic C-H Amination | Manganese catalyst | Benzylic C-H | Amino group | High site selectivity in complex molecules. | researchgate.net |
| Benzylic C-H Oxygenation | Bis(methanesulfonyl) peroxide | Benzylic C-H | Hydroxyl group (as mesylate) | Selective mono-oxygenation. | morressier.com |
| C-H Acylation | Photoredox/Nickel dual catalysis | Benzylic C-H | Acyl group | Asymmetric synthesis of α-aryl ketones. | rsc.org |
| Coupling of Amides and Amines | PhI(OAc)2 | Amide N-H and Amine N-H | Urea linkage | Metal-free synthesis of unsymmetrical ureas. | mdpi.com |
Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 Methylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 1-Benzyl-3-methylurea.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, exhibits distinct signals that correspond to the different types of protons present in the molecule. nist.gov The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the region of δ 7.25-7.34 ppm. nist.gov A doublet at δ 4.35 ppm is assigned to the methylene (B1212753) (-CH₂-) protons of the benzyl group, with a coupling constant of 5.8 Hz. nist.gov The methyl (-CH₃) group protons attached to the nitrogen atom resonate as a doublet at δ 2.75 ppm with a coupling constant of 4.9 Hz. nist.gov Additionally, two broad singlets are observed at δ 4.49 and δ 4.83 ppm, corresponding to the two amine (-NH) protons. nist.gov
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.25-7.34 | m | - | Aromatic protons (C₆H₅) |
| 4.83 | s | - | -NH proton |
| 4.49 | s | - | -NH proton |
| 4.35 | d | 5.8 | Benzyl methylene protons (-CH₂-) |
| 2.75 | d | 4.9 | Methyl protons (-CH₃) |
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. The carbonyl carbon (C=O) of the urea (B33335) moiety shows a characteristic resonance at approximately δ 158.2 ppm. The carbons of the aromatic ring appear in the downfield region, typically between δ 127.1 and δ 139.8 ppm. The methylene carbon (-CH₂-) of the benzyl group is observed at around δ 44.9 ppm, while the methyl (-CH₃) carbon resonates at approximately δ 34.1 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 158.2 | Carbonyl carbon (C=O) |
| 127.1 - 139.8 | Aromatic carbons (C₆H₅) |
| 44.9 | Benzyl methylene carbon (-CH₂-) |
| 34.1 | Methyl carbon (-CH₃) |
Vibrational Spectroscopy
Vibrational spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption bands. A strong band observed at 3350 cm⁻¹ is attributed to the N-H stretching vibrations of the urea group. clockss.org The band at 3057 cm⁻¹ corresponds to the C-H stretching of the aromatic ring. clockss.org A prominent absorption at 1668 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band) of the urea. clockss.org Another significant band appears at 1735 cm⁻¹, which can be associated with the overtone of the N-H bending vibration or combination bands. clockss.org
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3350 | N-H stretching |
| 3057 | Aromatic C-H stretching |
| 1735 | Overtone/Combination band |
| 1668 | C=O stretching (Amide I) |
Mass Spectrometry
Mass spectrometry is utilized to determine the molecular weight and elemental composition of the compound.
High-resolution mass spectrometry provides the precise mass of the this compound molecule. The experimentally determined monoisotopic mass is consistent with the theoretical value calculated for its molecular formula, C₉H₁₂N₂O. This technique confirms the elemental composition and, consequently, the molecular weight of the compound.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Theoretical Monoisotopic Mass | 164.09496 u |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique that is particularly effective for analyzing polar, thermally labile, and non-volatile molecules. nih.govnih.gov The method transfers ions from a solution into the gas phase by applying a strong electrical field to a liquid spray. nih.gov This process typically generates charged droplets which, upon solvent evaporation, produce gas-phase analyte ions with minimal fragmentation. nih.govlabcompare.com ESI-MS is renowned for its sensitivity and its ability to analyze large biomolecules, but it is also a powerful tool for small molecules. nih.govnih.gov
For a molecule like this compound, which possesses polar functional groups capable of accepting a proton, ESI-MS in positive ion mode is expected to be highly effective. The primary ion observed would be the protonated molecule, [M+H]⁺. The generation of such an ion allows for the accurate determination of the molecular weight. While ESI is a soft ionization technique, fragmentation can be induced in the ion trap region through collisionally induced dissociation (CID) to provide structural information, though specific fragmentation data for this compound is not detailed in the available research. uni-oldenburg.de
Table 1: Predicted ESI-MS Data for this compound
| Analyte | Formula | Molecular Weight (Da) | Predicted Ion (Positive Mode) | Expected m/z |
| This compound | C₉H₁₂N₂O | 164.21 | [M+H]⁺ | 165.22 |
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). wikipedia.org It is well-suited for polar and relatively less polar compounds with molecular weights typically below 1500 Da that are thermally stable. wikipedia.org The process involves nebulizing the sample solution into a heated chamber where the solvent and analyte are vaporized. wikipedia.org A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase ion-molecule reactions, primarily proton transfer. wikipedia.orgnih.gov
APCI is a valuable technique for compounds that are not sufficiently polar for ESI. wikipedia.org For this compound, APCI-MS would likely generate a prominent protonated molecule peak, [M+H]⁺. nih.gov In some cases, APCI can also produce radical cations, M•⁺, through redox reactions. nih.gov Compared to ESI, APCI can sometimes induce more in-source fragmentation, although it is still considered a soft ionization technique compared to methods like electron ionization (EI). researchgate.net This allows for the observation of highly diagnostic molecular ions, which is beneficial for wide-scope screening. researchgate.net
Table 2: Predicted APCI-MS Data for this compound
| Analyte | Formula | Molecular Weight (Da) | Common Ion Species (Positive Mode) | Expected m/z |
| This compound | C₉H₁₂N₂O | 164.21 | [M+H]⁺ | 165.22 |
X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Urea Moieties
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure of molecules. scispace.com It works by exciting a core-level electron (e.g., from a C, N, or O 1s orbital) to an unoccupied molecular orbital. scispace.commdpi.com The resulting absorption spectrum provides a fingerprint of the molecule's chemical bonds and can reveal information about elemental composition and molecular orientation. mdpi.comnih.gov
While specific NEXAFS data for this compound is not available, studies on related compounds containing urea moieties provide significant insight. For instance, analysis of oriented single crystals of N,N''-ethylenebis(N'-2-methylphenyl)urea using NEXAFS microscopy demonstrated a strong polarization dependence, which allowed for the determination of molecular orientation on a submicrometer scale. nih.govresearchgate.net
For this compound, a NEXAFS spectrum would exhibit distinct peaks at the C, N, and O K-edges. The key spectral features would correspond to transitions of core electrons to unoccupied π* and σ* orbitals associated with the carbonyl group (C=O) of the urea moiety and the aromatic phenyl ring.
Table 3: Expected NEXAFS Transitions for Key Functional Groups in this compound
| Core Level | Functional Group | Transition | Approximate Photon Energy (eV) | Information Provided |
| C 1s | Phenyl Ring | 1s → π(C=C) | ~285 | Presence and orientation of the aromatic system. |
| C 1s | Carbonyl (Urea) | 1s → π(C=O) | ~288 | Identification of the carbonyl double bond. |
| N 1s | Urea Moiety | 1s → π(C=O)/σ(N-C) | ~401-405 | Electronic structure of the nitrogen atoms. |
| O 1s | Carbonyl (Urea) | 1s → π*(C=O) | ~531 | Electronic structure of the carbonyl oxygen atom. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uu.nl The technique is widely used for the quantitative analysis of compounds containing chromophores—functional groups that absorb light. researchgate.net
The structure of this compound contains two primary chromophores: the phenyl group and the carbonyl group (C=O) of the urea moiety. The phenyl group undergoes π → π* transitions, which are typically observed in the UV region. The carbonyl group undergoes both a π → π* transition at shorter wavelengths and a weaker, forbidden n → π* transition at longer wavelengths, resulting from the excitation of a non-bonding electron from the oxygen atom. A computational study on a structurally similar compound, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, predicted absorption features between 170 nm and 210 nm. researchgate.net Similar transitions would be expected for this compound, primarily in the UV-C range.
Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Chromophore | Type of Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| Phenyl Ring | π → π | ~200-220 (E-band) | High |
| Phenyl Ring | π → π | ~250-270 (B-band) | Low to Medium |
| Carbonyl (Urea) | n → π | ~270-300 | Low |
| Carbonyl (Urea) | π → π | < 200 | High |
Computational and Theoretical Investigations of 1 Benzyl 3 Methylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometry and predicting vibrational frequencies and electronic properties of urea (B33335) derivatives. aun.edu.egsemanticscholar.orgexplorationpub.com For instance, DFT has been used to study the structure-activity relationships of novel benzyl (B1604629) urea derivatives, indicating how different substituents on the phenyl ring can influence their properties. chemicaljournal.in In studies of similar molecules, DFT calculations have been crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations. smolecule.com
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical framework. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. For related urea compounds, ab initio methods have been used to investigate conformational preferences and the energetics of isomerization. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive. These methods are useful for studying large molecules and for preliminary explorations of molecular properties before employing more rigorous ab initio or DFT calculations. core.ac.uk
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov For various benzyl urea and related derivatives, this energy gap has been calculated to predict their reactivity and potential for charge transfer within the molecule. nih.govresearchgate.net
| Computational Parameter | Energy (eV) |
| HOMO Energy | -5.3572 |
| LUMO Energy | -2.0515 |
| HOMO-LUMO Gap | 3.3057 |
| Note: The data in this table is for a representative substituted urea compound and is not specific to 1-Benzyl-3-methylurea. It serves as an illustrative example. researchgate.net |
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. uni-muenchen.de This information is valuable for understanding a molecule's electrostatic potential and identifying sites that are prone to electrophilic or nucleophilic attack. In studies of substituted ureas, Mulliken charge analysis has been used to understand how different substituents affect the charge distribution across the molecule. smolecule.com For example, in a related benzyl urea derivative, the carbonyl carbon would be expected to have a partial positive charge, making it an electrophilic center, while the oxygen and nitrogen atoms would carry partial negative charges.
The following table provides an example of Mulliken atomic charges for a simple urea molecule, demonstrating the expected charge distribution.
| Atom | Mulliken Charge (a.u.) |
| C (carbonyl) | +0.075 |
| O (carbonyl) | -0.188 |
| N (amino) | -0.420 |
| H (amino) | +0.266 |
| Note: This data is for a representative urea-like structure and is not specific to this compound. It serves as an illustrative example. |
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
These parameters are calculated using the energies of the frontier molecular orbitals and are used to compare the reactivity of different compounds. mdpi.com For various urea derivatives, these descriptors have been used to understand their chemical behavior and stability. smolecule.com
An illustrative set of global reactivity descriptors for a model urea compound is presented in the table below.
| Global Reactivity Descriptor | Value (eV) |
| Electronegativity (χ) | 3.704 |
| Chemical Hardness (η) | 1.653 |
| Chemical Softness (S) | 0.605 |
| Note: The data in this table is for a representative substituted urea compound and is not specific to this compound. It serves as an illustrative example. |
Molecular Modeling and Simulation Methodologies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For substituted ureas, molecular modeling is used to study their three-dimensional structures, conformational flexibility, and interactions with other molecules. nih.govrsc.org These simulations can predict the most stable conformations of a molecule and explore the energy barriers between different rotational states, which is particularly relevant for the flexible benzyl group in this compound. Molecular dynamics simulations can also provide insights into how these molecules behave in different solvent environments and how they might interact with biological targets such as enzymes. rsc.org
Conformational Analysis and Potential Energy Surface Scanning
The conformational landscape of this compound is defined by the rotational freedom around its single bonds, primarily the C-N bonds of the urea moiety and the N-C(sp³) bond of the benzyl group. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), helps identify the most stable geometric arrangements (isomers) and the energy barriers that separate them. researchgate.net
Potential energy surface (PES) scans are conducted by systematically rotating specific dihedral angles to map out the energy changes. For substituted ureas, the analysis reveals the relative stabilities of different isomers. researchgate.net The urea backbone itself can exist in cis and trans forms, with the anti geometry generally being the most stable for alkylureas. researchgate.net However, for aryl-substituted ureas, syn geometries can also represent low-energy states. researchgate.net
Table 1: Calculated Rotational Barriers and Conformational Preferences for Urea Derivatives
| Compound | Rotational Bond | Calculated Barrier (kcal/mol) | Most Stable Conformation | Computational Method |
|---|---|---|---|---|
| Methylurea (B154334) | C(sp²)-N | ~9.0 | anti | MP2/aug-cc-pVDZ |
| Phenylurea | C(sp²)-N | ~9.4 | trans, syn | MP2/aug-cc-pVDZ |
| Ethylurea | N-C(sp³) | 6.2 | anti | MP2/aug-cc-pVDZ |
| Fenuron | C(sp²)-N | ~7.0 | - | DFT/B3LYP |
This table presents data from computational studies on related urea compounds to illustrate typical energy barriers and conformational preferences that would be analogous to those in this compound. researchgate.net
Noncovalent Interaction Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution, orbital hybridization, and charge delocalization from filled (donor) to empty (acceptor) orbitals within a molecule. acs.org These delocalization effects, known as hyperconjugative interactions, are crucial for understanding molecular stability. acs.org
In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pairs into the antibonding π* orbital of the carbonyl group (n → π). This interaction is characteristic of amides and ureas and is responsible for the planarity of the urea backbone and its partial double-bond character. The stabilization energy (E(2)) associated with this interaction is a key indicator of the molecule's electronic stability. acs.org Studies on similar molecules show that interactions like LP(N) → π(C=O) are highly stabilizing. semanticscholar.org
Furthermore, NBO analysis can identify and characterize noncovalent interactions such as intramolecular hydrogen bonds, which can influence the conformational preferences of the molecule. acs.orgsemanticscholar.org The analysis reveals the intricate electronic landscape that governs the compound's structure and reactivity. acs.org
Table 2: Representative NBO Donor-Acceptor Interactions in a Urea Scaffold
| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N (Amide) | π* (C=O) | n → π | High |
| LP(1) N (Benzyl) | π (C=O) | n → π | Moderate-High |
| σ (C-H) | σ (N-C) | σ → σ | Low |
| π (Aromatic Ring) | σ (N-C) | π → σ* | Low-Moderate |
This table illustrates the types of significant hyperconjugative interactions and their relative strengths typically found in molecules containing a benzyl-urea structure, based on general principles from NBO analyses of related compounds. acs.orgsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. abzums.ac.irhilarispublisher.com For urea derivatives, QSAR studies are instrumental in designing new molecules with enhanced potency for specific biological targets, such as enzymes or receptors. tandfonline.com
The process involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: Related to charge distribution, dipole moment, and polarizability.
Steric (or Size) Descriptors: Such as molecular weight, volume, and surface area. nih.gov
Topological Descriptors: Describing atomic connectivity and branching.
Hydrophobic Descriptors: Like the partition coefficient (logP).
Once calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbor (kNN) are used to build a predictive model. hilarispublisher.comtandfonline.com For benzyl urea derivatives studied as anti-cancer agents, 3D-QSAR models have indicated that electropositive and steric groups around the pharmacophore are important for activity. tandfonline.com Similarly, QSAR studies on other urea series have shown that properties like size, aromaticity, and polarizability significantly affect their inhibitory activity. nih.gov
Table 3: Common Computational Descriptors Used in QSAR Models for Urea Derivatives
| Descriptor Class | Example Descriptor | Significance in Biological Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Steric | Molecular Volume | Relates to the fit within a binding pocket. nih.gov |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Hydrophobic | logP | Affects membrane permeability and hydrophobic interactions. |
| Surface Properties | Polar Surface Area (PSA) | Correlates with transport properties and polar binding. nih.gov |
This table summarizes key descriptor types and their general importance in QSAR studies of pharmacologically active urea compounds. tandfonline.comnih.govnih.gov
Molecular Docking Studies of Urea Scaffolds
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This technique is fundamental in drug discovery for elucidating the binding mechanism of a ligand within the active site of its biological target. researchgate.net
For compounds with a urea scaffold, docking studies have been widely performed to understand their interactions with various enzymes. mdpi.comaip.orgresearchgate.net The urea moiety is an excellent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, asparagine) in the active site. The benzyl group can participate in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These studies provide a rational basis for the observed biological activity and guide the structural modification of the ligand to improve binding affinity and selectivity. mdpi.com For instance, docking studies on urea derivatives as antimicrobial agents have identified key hydrogen bond and hydrophobic interactions within the enzyme's active site that are critical for their inhibitory effect. researchgate.net
Table 4: Potential Molecular Interactions of this compound in a Binding Pocket
| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Asparagine |
| Amide Protons (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |
| Benzyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Methyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
This table outlines the likely interactions between the different parts of the this compound molecule and amino acid residues in a hypothetical protein active site, based on principles from molecular docking studies of urea-based ligands. mdpi.comresearchgate.net
Theoretical Prediction of Spectroscopic Parameters (NMR, IR)
Computational quantum chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. epstem.netresearchgate.net These theoretical calculations provide valuable support for experimental structure elucidation and spectral assignment.
The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ). epstem.net Theoretical ¹H and ¹³C NMR spectra for this compound can be computed and compared with experimental data, often showing strong correlation after appropriate scaling. researchgate.net Discrepancies between theoretical (gas phase) and experimental (solution) values can arise from solvent effects and intermolecular interactions. epstem.net
Similarly, theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. researchgate.net The calculations help assign specific vibrational modes, such as the characteristic C=O stretch of the urea group, N-H bending, and C-H stretches of the aromatic and aliphatic parts.
Table 5: Comparison of Typical Experimental and Theoretically Predicted Spectroscopic Data for a Benzyl-Urea Structure
| Spectroscopy | Parameter | Typical Experimental Range (ppm or cm⁻¹) | Typical Theoretical Range (ppm or cm⁻¹) |
|---|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | 155-160 ppm | Calculated values are generally close to experimental. |
| ¹³C NMR | Aromatic Carbons | 125-140 ppm | Calculated values are generally close to experimental. |
| ¹³C NMR | Benzyl Methylene (B1212753) (CH₂) | ~51 ppm | Calculated values are generally close to experimental. |
| ¹H NMR | Aromatic Protons | 7.2-7.4 ppm | Calculated values correlate well with experimental data. |
| IR | N-H Stretch | 3300-3400 cm⁻¹ | Calculated frequencies are typically higher before scaling. |
| IR | C=O Stretch (Urea) | 1640-1690 cm⁻¹ | Calculated frequencies are typically higher before scaling. nih.gov |
This table provides a generalized comparison based on data for 1-Benzyl-1-methylurea and related compounds, highlighting the utility of theoretical predictions in spectral analysis. epstem.netnih.gov
Calculation of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge separation, often found in donor-π-acceptor structures, can exhibit large nonlinear optical (NLO) responses. Urea and its derivatives have been a subject of interest for their NLO properties. researchgate.netacs.orgnih.gov Computational methods are essential for predicting and understanding the NLO behavior of these materials at the molecular level.
The key NLO properties calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These parameters describe how the molecular dipole moment changes in the presence of an external electric field. A large first hyperpolarizability (β) is a prerequisite for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency. acs.orgnih.gov
First-principles calculations, such as time-dependent DFT (TD-DFT), are used to compute these properties. researchgate.net Studies on urea and its derivatives show that the origin of their SHG response lies in charge transfer along hydrogen-bonded networks, which creates large molecular dipoles. acs.orgnih.gov The substitution on the urea nitrogen atoms significantly influences the NLO properties. Electron-donating groups (like methyl) and electron-withdrawing groups can be strategically placed to enhance the charge transfer and, consequently, the hyperpolarizability. acs.org Calculations for similar compounds have shown that their NLO response can be significantly higher than that of standard materials like urea itself. semanticscholar.org
Table 6: Calculated NLO Properties for Urea and Related Compounds
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α₀) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) | Computational Method |
|---|---|---|---|---|
| Urea | ~4.1 | ~33 | ~45 | DFT/B3LYP |
| 1-Methylurea Butanedioic Acid | - | - | Value is ~0.6-1.1 times higher than urea. semanticscholar.org | B3LYP(D4)/6–311++G(d,p) |
| Thiourea | ~5.4 | ~59 | ~60 | HF (ab initio) |
This table presents a selection of calculated NLO data for urea and related molecules to provide context for the potential NLO properties of this compound. semanticscholar.orgaip.org (Note: a.u. = atomic units).
Crystal Engineering and Supramolecular Chemistry of 1 Benzyl 3 Methylurea
Single Crystal X-ray Diffraction Studies
Interactive Table: Hypothetical Crystallographic Data for 1-Benzyl-3-methylurea
| Parameter | Value |
|---|---|
| Chemical Formula | C9H12N2O |
| Molecular Weight | 164.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5 |
| b (Å) | 5.1 |
| c (Å) | 13.7 |
| β (°) | 96.0 |
| Volume (ų) | 850.0 |
| Z | 4 |
Intermolecular Interactions and Supramolecular Assembly
The supramolecular structure of this compound is orchestrated by a variety of non-covalent interactions, which collectively are stronger than individual forces. These interactions are directional and specific, leading to a well-defined crystal lattice.
Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of ureas. vulcanchem.com The urea (B33335) group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). In monosubstituted ureas, the -NH2 group provides two donor sites. However, in a disubstituted urea like this compound, there is a single N-H donor from the methyl-substituted nitrogen.
This arrangement facilitates the formation of the classic urea synthon, a robust hydrogen-bonded motif. Typically, ureas form one-dimensional chains or tapes where molecules are linked by N-H···O=C hydrogen bonds. researchgate.net In these arrangements, the carbonyl oxygen of one molecule accepts a hydrogen bond from the N-H group of a neighboring molecule, creating a catemeric chain. Inversion dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds to form a ring motif, are also common in urea derivatives. researchgate.net The specific network formed in this compound would depend on the interplay between these strong hydrogen bonds and other weaker interactions.
The presence of the benzyl (B1604629) group in this compound introduces the possibility of aromatic interactions, which play a crucial role in stabilizing the crystal packing.
π-π Stacking: These interactions occur between the electron-rich π-systems of adjacent phenyl rings. The geometry of these interactions can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govrsc.org These interactions would likely lead to the stacking of the benzyl groups, contributing to the cohesion of the crystal lattice in specific directions. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. set-science.comnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. set-science.com
Interactive Table: Expected Contributions to Hirshfeld Surface for this compound
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | 40-50 | Represents the large number of hydrogen atoms on the molecular surface. nih.gov |
| O···H/H···O | 20-30 | Corresponds to the primary N-H···O hydrogen bonds forming the urea synthons. |
| C···H/H···C | 15-25 | Indicates the presence of CH-π interactions and other weaker C-H contacts. nih.gov |
| C···C | 3-7 | Suggests the occurrence of π-π stacking interactions between benzyl groups. |
Note: These percentages are estimations based on analyses of structurally similar compounds and serve to illustrate the expected distribution of intermolecular contacts.
Energy framework analysis is a computational method that provides a visual representation of the energetic landscape of a crystal. crystalexplorer.net It calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between a central molecule and its neighbors in the crystal lattice. These energies are then depicted as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction. crystalexplorer.netrasayanjournal.co.in
Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the benzyl group and the variety of possible hydrogen-bonding and stacking arrangements, it is plausible that this compound could exhibit polymorphism.
The formation of different polymorphs is often dependent on crystallization conditions such as the choice of solvent, temperature, and rate of cooling. Each polymorph would have a unique single crystal X-ray diffraction pattern and a distinct supramolecular architecture. The study of polymorphism in this compound would be crucial for understanding its material properties and for ensuring the reproducibility of a desired solid-state form. While no specific polymorphs of this compound are extensively documented in the literature, the principles of crystal engineering suggest that different packing arrangements could be accessible under varying crystallization conditions. rsc.org
Exploration of Polymorphic Landscape of Urea Derivatives
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. For urea derivatives, polymorphism is often dictated by the competition between different possible hydrogen-bonding arrangements, or synthons. acs.org While simple N,N'-dialkylureas tend to form well-defined hydrogen-bonded tapes, introducing asymmetry and different functional groups, as in this compound, can disrupt this simplicity and open the door to multiple stable or metastable polymorphic forms. nih.govacs.org
The introduction of substituents on the urea nitrogen atoms can significantly alter the planarity of the molecule, which in turn influences the crystal packing energy. nih.gov While no specific polymorphs of this compound have been detailed in the literature, its structural features suggest a high potential for their existence. The methyl group is a simple electron-donating group, while the benzyl group introduces significant steric bulk and the possibility of π-π stacking interactions. This creates a complex energetic landscape where different packing arrangements—some favoring optimal hydrogen bonding, others maximizing van der Waals and π-π interactions—could have very similar energy levels, leading to polymorphism. The conformation of the N-methyl urea group itself can be a key differentiator between polymorphs, as seen in complex molecules like ritonavir.
Table 1: Comparative Analysis of Structural Features Influencing Polymorphism in Urea Derivatives
| Compound | Key Substituents | Primary Hydrogen Bond Motif | Secondary Interactions | Predicted Polymorphic Potential |
|---|---|---|---|---|
| Urea | -H, -H | Strong N-H···O hydrogen bond network, forming tapes. aip.orgbas.bg | Dipole-dipole interactions. | Low; one stable form is dominant. aip.org |
| N-Methylurea | -H, -CH₃ | N-H···O hydrogen bond network, forming undulating tapes. researchgate.net | H···H contacts, van der Waals forces. researchgate.net | Moderate; methyl group introduces subtle packing variations. |
| This compound | -CH₃, -CH₂Ph | Expected N-H···O hydrogen bond network. | π-π stacking (from benzyl group), C-H···O bonds, steric hindrance. | High; competition between H-bonding and π-stacking can lead to multiple packing solutions. |
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The urea moiety is an exceptional functional group for this purpose due to its defined geometry and its ability to participate in multiple hydrogen bonds. nih.govresearchgate.net Synthetic host molecules are often designed with complementary hydrogen-bonding sites in a pre-organized cavity to selectively bind urea derivatives. acs.orgsciforum.net
The binding of a guest molecule like this compound to a synthetic host would be driven by a combination of interactions:
Hydrogen Bonding : The primary recognition event would likely involve the formation of multiple hydrogen bonds between the host and the urea core of the guest. researchgate.net A well-designed host would have hydrogen bond donors positioned to interact with the guest's carbonyl oxygen and acceptors positioned to interact with the two N-H protons.
Steric Complementarity : The host's cavity must be large enough to accommodate the guest, including its methyl and benzyl substituents.
Secondary Interactions : The benzyl group provides an opportunity for highly specific secondary interactions within the host's binding pocket. A host with an aromatic surface could engage in stabilizing π-π stacking interactions with the benzyl group. Likewise, hydrophobic regions of the host could favorably interact with the benzyl and methyl groups.
This multi-point recognition allows for high selectivity. Studies on various urea derivatives show that synthetic hosts can differentiate between guests based on the nature of their substituents. researchgate.netnih.gov Therefore, a host could be designed to be highly specific for this compound over other ureas (like dimethylurea or diphenylurea) by engineering a cavity that specifically complements the size and electronic properties of the benzyl and methyl groups.
Table 3: Analysis of this compound for Host-Guest Interactions
| Functional Group/Moiety | Role in Recognition | Type of Non-Covalent Interaction |
|---|---|---|
| Carbonyl (C=O) | Hydrogen Bond Acceptor | Forms strong hydrogen bonds with donor groups (e.g., N-H, O-H) on the host. |
| N-H (Methyl side) | Hydrogen Bond Donor | Forms a hydrogen bond with an acceptor atom (e.g., O, N) on the host. |
| N-H (Benzyl side) | Hydrogen Bond Donor | Forms a second hydrogen bond, allowing for a multi-point, directional interaction. |
| Benzyl Group | Shape/Size Recognition & π-Interactions | Provides van der Waals contacts and potential for π-π stacking with aromatic surfaces of the host. |
Reaction Mechanisms and Chemical Reactivity of 1 Benzyl 3 Methylurea
Catalytic Roles of 1-Benzyl-3-methylurea as a Ligand or Catalyst Precursor
Substituted ureas are recognized for their ability to act as organocatalysts and ligands in various chemical transformations. nih.gov Their utility often stems from their capacity to form strong hydrogen bonds, which can activate substrates and control reaction stereochemistry. nih.gov While direct studies on this compound as a catalyst are not extensively documented, the principles governing urea (B33335) catalysis provide a framework for its potential roles.
Urea-Based Organocatalysis:
Urea derivatives can function as hydrogen-bond donors to activate electrophiles. This activation is central to their catalytic activity in reactions like Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. mdpi.com The presence of both a benzyl (B1604629) and a methyl group on the nitrogen atoms of this compound influences its electronic and steric properties, which in turn would affect its catalytic efficacy. The acidity of the urea N-H protons is a key factor in their hydrogen-bonding ability and, consequently, their catalytic performance. nih.gov
Table 1: Potential Catalytic Applications of Substituted Ureas Interactive Data Table
| Reaction Type | Role of Urea Derivative | Reference |
|---|---|---|
| Friedel-Crafts Alkylation | Hydrogen-bond donor to activate nitroalkenes | mdpi.com |
| Michael Addition | Activation of electrophiles | nih.gov |
It has been demonstrated that the catalytic activity of urea-based catalysts can be tuned by external factors. For instance, the addition of a Brønsted acid can break down self-associating aggregates of urea catalysts, leading to a more active and rigid catalytic complex. mdpi.com This suggests that the performance of this compound in a catalytic system could be modulated by the reaction conditions.
As a Ligand for Metal Catalysts:
Substituted ureas can also serve as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the urea moiety can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. For example, Mannich bases derived from ureas have been used to synthesize metal complexes with applications in catalysis. rdd.edu.iqresearchgate.net The benzyl and methyl substituents on this compound would impact the coordination environment around a metal center, potentially leading to unique catalytic properties.
Mechanistic Investigations of Urea-Forming and Urea-Involving Reactions
The synthesis of unsymmetrical ureas like this compound can be achieved through various methods, each with its own mechanistic pathway. A common approach involves the reaction of an isocyanate with an amine. mdpi.comrsc.org For this compound, this would involve the reaction of benzyl isocyanate with methylamine (B109427) or methyl isocyanate with benzylamine (B48309).
Formation via Isocyanate Intermediates:
One established method for synthesizing unsymmetrical ureas is through the in situ generation of an isocyanate intermediate. mdpi.comthieme-connect.com For instance, a Hofmann rearrangement of a primary amide can produce an isocyanate, which then reacts with an amine to form the urea. mdpi.comorganic-chemistry.org Another approach involves the reaction of carbamates with amines at elevated temperatures, which is believed to proceed through the formation of an isocyanate intermediate. thieme-connect.com
Catalyst-Free Synthesis:
Recent advancements have focused on developing catalyst-free methods for the synthesis of unsymmetrical ureas. One such method utilizes carbonyl sulfide (B99878) (COS) and two different amines. rsc.org The selectivity of this reaction is controlled by temperature and the structure of the amines. rsc.org The mechanism involves the formation of thiocarbamate salts, which then convert to isocyanates before reacting to form the final urea product. rsc.org
Reactions of Substituted Ureas:
Substituted ureas can undergo various reactions. For example, in acidic solutions, 1-methylurea has been shown to react with benzil (B1666583) to form bicyclic products. rsc.org The initial step of this reaction is the nucleophilic attack of the urea on the protonated benzil, followed by a series of steps governed by the tendency to eliminate water. rsc.org Similarly, reactions with acyloins can lead to the formation of 4-imidazolin-2-ones. rsc.org
Table 2: Mechanistic Pathways for Unsymmetrical Urea Synthesis Interactive Data Table
| Method | Key Intermediate | Description | Reference |
|---|---|---|---|
| Hofmann Rearrangement | Isocyanate | A primary amide undergoes rearrangement to an isocyanate, which is then trapped by an amine. | mdpi.comorganic-chemistry.org |
| From Carbamates | Isocyanate | A carbamate (B1207046) reacts with an amine at high temperature, proceeding through an isocyanate intermediate. | thieme-connect.com |
Electrochemical Reactions Involving Urea Derivatives
The electrochemical oxidation of N-substituted compounds can lead to a variety of products. For instance, the anodic oxidation of benzylic C-H bonds has been reported, proceeding through a radical mechanism. frontiersin.org This suggests that the benzyl group in this compound could be susceptible to electrochemical oxidation.
Studies on N-benzyl-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo irreversible two-electron oxidation. nih.gov The oxidation potentials were found to be influenced by the substituents on the phenyl rings. nih.gov This indicates that the electrochemical properties of this compound would be influenced by its specific substitution pattern.
Furthermore, electrochemical methods have been developed for the synthesis of ureas from carbon dioxide and amines, initiated by the electroreduction of oxygen. acs.org This highlights the potential for electrosynthesis in the production of urea derivatives.
The electrochemical behavior of organic compounds is complex and can be influenced by various factors, including the electrode material, supporting electrolyte, and solvent system. researchgate.net A thorough investigation of this compound would require systematic studies under different electrochemical conditions.
Applications of 1 Benzyl 3 Methylurea in Advanced Chemical Fields
Reagent and Building Block in Complex Organic Synthesis
1-Benzyl-3-methylurea serves as a fundamental building block in the intricate world of organic synthesis. Its structure allows for a variety of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures. The presence of both a benzyl (B1604629) group and a methylurea (B154334) functional group provides multiple reactive sites that can be selectively targeted to build diverse chemical scaffolds.
The synthesis of N-substituted ureas, such as this compound, is of significant interest due to their applications as building blocks for various commercially important chemicals. rsc.org Traditional methods for synthesizing N-substituted ureas often involve the use of hazardous reagents like phosgene (B1210022) to generate isocyanates, which then react with amines. rsc.org However, safer and more environmentally friendly methods are continuously being developed. rsc.org For instance, a simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and simplifying purification processes. rsc.org
The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various derivatives. For example, it can be a precursor to compounds like 1-Benzyl-3-(3-chlorophenyl)-1-methylurea, a molecule studied for its potential applications in materials science and pharmaceuticals due to its hydrogen-bonding capabilities and structural versatility. The synthesis of such derivatives often involves the reaction of a corresponding amine with an isocyanate. nih.govnih.gov
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound plays a crucial role as a precursor in their synthesis. scielo.brresearchgate.net The urea (B33335) moiety within its structure is a key component for constructing various ring systems.
One significant application is in the synthesis of imidazolidin-2-ones. These heterocycles are of considerable interest in medicinal chemistry, with many biologically active compounds containing this structural motif. nih.gov A palladium-catalyzed carboamination reaction of N-allylureas, which can be derived from precursors like this compound, provides an efficient route to substituted imidazolidin-2-ones. nih.gov This method allows for the formation of multiple chemical bonds and stereocenters in a single step. nih.gov For example, the reaction of 1-allyl-3-benzyl-1-methylurea with aryl bromides in the presence of a palladium catalyst leads to the formation of imidazolidin-2-ones with good diastereoselectivity. nih.gov
Furthermore, urea derivatives are utilized in the synthesis of other nitrogen-containing heterocycles. For instance, the reaction of N-methylurea with benzil (B1666583) has been reported to form 5,5-diphenylhydantoin, showcasing the utility of the urea functional group in constructing five-membered heterocyclic rings. scielo.br The reactivity of the urea component allows for cyclization reactions with various electrophiles to yield a diverse array of heterocyclic structures. researchgate.netmdpi.comchim.it
The following table summarizes the synthesis of a specific imidazolidin-2-one derivative starting from a related N-allylurea, illustrating the synthetic utility of the urea backbone.
| Starting Material | Reagent | Product | Yield (%) |
| 1-Allyl-3-benzyl-1-methylurea | 4-Bromobenzonitrile | 1-(4-Cyanophenyl)-3-benzyl-4,5-dimethyl-imidazolidin-2-one | 80 |
| Data sourced from a study on Pd-catalyzed carboamination reactions. umich.edu |
The development of chiral auxiliaries and ligands is essential for asymmetric synthesis, a field focused on creating single enantiomers of chiral molecules. While direct information on this compound as a chiral auxiliary itself is limited, the broader class of urea derivatives is integral to this area. Chiral auxiliaries are compounds that are temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com
Urea-based structures can be modified to create chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen atoms of the urea can coordinate with metal centers, and by attaching chiral substituents to the urea backbone, a chiral environment is created around the metal, influencing the stereoselectivity of the reaction.
For instance, the synthesis of chiral imidazolidin-2-ones, which can act as chiral auxiliaries, can be achieved from N-allylurea precursors. nih.gov These chiral heterocycles have found applications in organic synthesis as tools to control stereochemistry in various transformations. nih.gov The development of such chiral molecules often relies on starting materials that can be readily functionalized, a role that substituted ureas can fulfill. The ability to introduce chirality into a molecule and then remove the auxiliary group is a key aspect of this synthetic strategy. tcichemicals.com
The following table provides examples of how urea derivatives can be incorporated into more complex structures that have applications in areas like the development of specific protein degraders, where precise molecular recognition is key. nih.gov
| Precursor | Reaction | Resulting Moiety | Application |
| Aromatic Amine | Treatment with triphosgene (B27547) followed by methylamine (B109427) | Urea derivative | Linkage vector for biotinylated probes |
| Information derived from research on the development of p300/CBP degraders. nih.gov |
Functional Materials Development
The unique chemical properties of this compound also lend themselves to the development of advanced functional materials. Its ability to form hydrogen bonds and its aromatic character are key features that can be exploited to create materials with specific optical, polymeric, and surface properties.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. researchgate.netresearchgate.net Urea and its derivatives have been extensively studied for their NLO properties. researchgate.netresearchgate.netrsc.orgdtic.mil
The NLO response of urea-based molecules is often attributed to the charge transfer characteristics within the molecule, particularly the "push-pull" effect between electron-donating and electron-accepting groups, which is facilitated by hydrogen bonding networks in the solid state. researchgate.net The methyl group in N-methylurea, for example, acts as an electron-donating group, which can influence the molecule's hyperpolarizability, a measure of its NLO activity. researchgate.net
The table below shows the calculated second-order hyperpolarizability (β) for urea and a related derivative, illustrating the impact of molecular structure on NLO properties.
| Compound | Second-Order Hyperpolarizability (β) (esu) |
| Urea | 0.66 x 10⁻³⁰ |
| N,N'-Dimethylurea | Data not specified, but studied for NLO properties |
| Data is illustrative and based on general findings for the urea family. researchgate.netdtic.mil |
In the realm of polymer chemistry, urea derivatives are valuable as monomers or as components in the synthesis of various polymers. The bifunctional nature of the urea group allows it to participate in polymerization reactions, leading to the formation of polyureas and other related polymers. These polymers often exhibit desirable properties such as high thermal stability and good mechanical strength, making them suitable for a range of applications.
While direct polymerization of this compound is not a common application, its derivatives can be used to create functional polymers. For example, urea-containing monomers can be incorporated into polymer chains to introduce specific functionalities, such as hydrogen-bonding sites that can influence the polymer's morphology and properties.
The use of related urea compounds in polymer synthesis is well-documented. For instance, N,N'-dimethyl-N,N'-dinaphthylurea has been used to construct conformationally defined oligomers, known as foldamers, where the urea linkage plays a crucial role in directing the folding of the polymer chain through π-stacking interactions. nih.gov This highlights the potential for using specifically designed urea derivatives to control the three-dimensional structure of polymers.
The ability of this compound and related compounds to interact with surfaces through various intermolecular forces makes them relevant in the study of adsorption phenomena and for the functionalization of surfaces. The urea group can form strong hydrogen bonds, while the benzyl group can engage in π-π stacking and hydrophobic interactions.
These interactions are crucial for the adsorption of molecules onto solid surfaces. For example, the adsorption of dyes onto clay materials can be influenced by the presence of organic molecules that modify the clay surface. researchgate.net While not directly studying this compound, research on the adsorption of basic dyes onto inorganic-organic pillared clays (B1170129) demonstrates the importance of the surface chemistry in controlling adsorption processes. researchgate.net The functionalization of surfaces with urea-containing compounds can alter their hydrophilicity and create specific binding sites for target molecules. semanticscholar.orgresearchgate.net
Furthermore, the principles of molecular interaction that govern adsorption are also relevant to the formation of porous materials. Anion binding to cage-like molecules can be used to create porous salts, where the interactions between the host and guest molecules are critical for the stability and properties of the resulting material. acs.org The urea functionality, with its hydrogen bond donor and acceptor sites, is well-suited for participating in such host-guest interactions.
Agrochemical Research (excluding toxicology and safety profiles)
This compound and its derivatives are subjects of interest in agrochemical research, primarily due to their potential role as plant growth regulators. The urea functional group is a key feature in many biologically active compounds, and its derivatives have been explored for various applications in agriculture. nih.gov
Research into urea derivatives has shown that they can mimic the activity of cytokinins, a class of plant hormones that promote cell division and influence various developmental processes. researchgate.netnih.gov The structural characteristics of this compound, specifically the benzyl and methyl groups attached to the urea core, allow for targeted modifications to enhance its biological activity and selectivity. nih.gov The N-methylation of urea derivatives can alter their stereochemistry, which in turn can modulate their biological effects. nih.gov
While direct and extensive research on this compound as a primary active ingredient in commercial agrochemicals is not widely documented in publicly available literature, its structural motif is relevant to the design of more complex molecules. For instance, compounds with similar phenylurea structures, such as 3-(3,4-dichlorophenyl)-1-methylurea, are known metabolites of widely used herbicides. jelsciences.com This highlights the importance of understanding the synthesis and activity of such compounds in the development of modern agrochemicals. researchgate.net The overarching goal in this field is to create compounds that can improve crop yield and quality by stimulating plant growth in a controlled manner, without causing phytotoxic effects. google.com
The table below outlines the cytokinin-like activity of various related compounds, providing a comparative context for the potential of this compound derivatives in agrochemical applications.
| Compound | Observed Activity/Application | Reference |
| N-(2,3-Dichlorophenyl)urea | Can be used to synthesize compounds with cytokinin activity. | medchemexpress.com |
| N⁶-benzyladenine (BA) derivatives | Used to study cytokinin-receptor interactions in plants. | researchgate.net |
| Diuron metabolites (e.g., 3-(3,4-dichlorophenyl)-1-methylurea) | Metabolites of herbicides, studied for their environmental presence. | jelsciences.com |
| N-Methyl-N-1-naphthyl urea | Acts as a disruptor of cytokine-mediated signaling. | nih.gov |
Nanotechnology and Surface Chemistry
The unique chemical properties of this compound, stemming from its urea backbone and aromatic benzyl group, make it a candidate for applications in nanotechnology and surface chemistry. The urea group is capable of forming strong hydrogen bonds, which is a desirable trait for molecular self-assembly and interaction with surfaces. nih.gov
The adsorption of organic molecules onto nanostructured materials is a critical process in various technological applications, including catalysis, sensing, and environmental remediation. mdpi.comresearchgate.net While specific studies detailing the adsorption of this compound are not prevalent, the principles governing the adsorption of similar organic compounds can be applied. The benzyl group of the molecule can interact with surfaces through π-π stacking interactions, particularly with carbon-based nanomaterials like graphene or carbon nanotubes. mdpi.com
The urea moiety can form hydrogen bonds with functional groups (e.g., hydroxyl, carboxyl) present on the surface of oxide-based nanomaterials such as silica (B1680970) (SiO₂) or titania (TiO₂). mdpi.comnih.gov The efficiency of adsorption is influenced by factors such as the surface area and porosity of the nanomaterial, the solvent used, and the pH of the medium. wrc.org.za
The following table presents data on the adsorption capacities of various nanostructured materials for different organic and inorganic species, illustrating the potential for such materials to interact with molecules like this compound.
| Nanomaterial | Adsorbed Species | Maximum Adsorption Capacity (mg g⁻¹) | Reference |
| Magnetic GO with MnFe₂O₄ | Pb(II) | 673 | mdpi.com |
| TEMPO-oxidized Cellulose Nanocrystals | Methylene (B1212753) Blue | 769 | mdpi.com |
| HZrO₂@PANI NFs | Fluoride | 83.23 | wrc.org.za |
| PPy/MAA Composite | Hg(II) | 1736.8 | wrc.org.za |
This compound can be used to modify and functionalize surfaces, thereby altering their chemical and physical properties. This is particularly relevant in the development of specialized materials for biomedical applications and advanced sensors. The process of surface modification involves covalently attaching or non-covalently adsorbing molecules to a substrate.
The amine groups in the urea structure can serve as anchor points for further chemical reactions, allowing this compound to act as a linker molecule. For example, it could be used to attach biomolecules to a solid support for use in bioassays. The benzyl group can also be modified to introduce other functional groups, further expanding the possibilities for surface functionalization. scribd.com
Research in related areas has demonstrated the use of urea-containing compounds for the surface modification of microparticles. scribd.com These modifications can change the surface charge (zeta potential) and hydrophobicity of the particles, which is crucial for controlling their interaction with biological systems and their dispersion in various media. scribd.com
The table below shows examples of how different chemical functionalities can alter the surface properties of microparticles, a principle that could be applied using this compound.
| Surface Functional Group | Resulting Surface Property | Application Area | Reference |
| Guanidinium | Basic | Altering particle charge | scribd.com |
| Adipic acid | Acidic | Altering particle charge | scribd.com |
| 6-Hydroxycaproic acid | Neutral/Hydrophilic | Modifying hydrophobicity | scribd.com |
| N-Acetylated groups | Neutral | Passivating surfaces | scribd.com |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. Its application to 1-Benzyl-3-methylurea and related substituted ureas is extensive, with High-Performance Liquid Chromatography (HPLC) being a particularly prominent method.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. The versatility of HPLC allows for various modes of operation, including reversed-phase, normal-phase, and chiral chromatography, to achieve optimal separation based on the physicochemical properties of the analyte and the complexity of the sample matrix.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of urea (B33335) derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the presence of the benzyl (B1604629) group provides sufficient hydrophobicity for good retention and separation on standard C18 or C8 columns.
A simple and sensitive HPLC method with ultraviolet (UV) detection can be developed for the analysis of phenylurea herbicides, a class of compounds structurally related to this compound. chromatographyonline.com Such methods often involve a preconcentration step using solid-phase extraction (SPE) to enhance sensitivity, especially for trace-level analysis in environmental or biological samples. chromatographyonline.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with UV detection performed at a wavelength where the urea derivatives exhibit significant absorbance. chromatographyonline.com
The development of a robust HPLC method requires the optimization of several parameters, including the mobile phase composition, flow rate, column temperature, and detector wavelength. The following table provides an illustrative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar compounds.
Table 1: Illustrative HPLC Parameters for the Analysis of Urea Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210-280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
This table presents a general set of starting conditions for the HPLC analysis of urea derivatives. The actual parameters for this compound would require specific method development and validation.
Chiral HPLC is a specialized application that can be employed to separate the enantiomers of chiral compounds. While this compound itself is not chiral, derivatives of benzylurea (B1666796) can be. Chiral separation is crucial in pharmaceutical analysis as enantiomers of a drug can have different pharmacological activities and toxicities. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govshimadzu.com Polysaccharide-based CSPs are widely used for the enantioseparation of a variety of drug compounds. nih.gov
Electrophoretic Methods
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and complementary approach to HPLC for the analysis of charged and neutral species. CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent consumption. mdpi.com
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE, where separation is based on the differential migration of analytes in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is the preferred CE technique. In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.
The addition of urea to the BGE in CE has been shown to influence the separation of various compounds, including the chiral separation of dansylamino acids. capes.gov.br While not directly analyzing this compound, this demonstrates the potential of using urea and its derivatives as additives to modify the separation selectivity in CE. Furthermore, deep eutectic solvents (DES) containing urea have been explored as novel and green separation media in CE, offering improved performance for a range of analytes. nih.gov
The development of electrophoretic methods for urea derivatives has also been explored in the context of supramolecular gels. jst.go.jp These gels, formed from self-assembling urea derivatives, can be used as a separation matrix in electrophoresis for proteins and DNA. jst.go.jp
Hyphenated Analytical Techniques for Complex Chemical Matrices
To enhance the analytical capabilities for detecting and identifying this compound in complex samples, chromatographic and electrophoretic techniques are often coupled with powerful detection methods, most notably mass spectrometry (MS). These "hyphenated techniques" provide a higher degree of confidence in the identification of analytes and can achieve very low detection limits. nih.govajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust and widely used hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection of MS. ajrconline.org For the analysis of substituted ureas, LC-MS is particularly valuable as it can provide molecular weight information and structural details through fragmentation patterns (MS/MS). researchgate.net This is crucial for the unambiguous identification of compounds in complex matrices such as environmental samples, food products, or biological fluids. researchgate.netcdnsciencepub.com
A typical LC-MS method for the analysis of urea herbicides involves reversed-phase chromatography followed by detection with an electrospray ionization (ESI) source coupled to a mass spectrometer. researchgate.net The following table outlines representative parameters for an LC-MS/MS analysis of phenylurea herbicides, which could be adapted for this compound.
Table 2: Representative LC-MS/MS Parameters for the Analysis of Phenylurea Herbicides
| Parameter | Condition |
| LC System | UHPLC or HPLC |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |
This table provides an example of LC-MS/MS conditions. Specific transitions for this compound would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it may require derivatization to increase its volatility and thermal stability. GC-MS combines the high-resolution separation of gas chromatography with the identification power of mass spectrometry.
The analysis of complex mixtures often benefits from the use of hyphenated techniques. For instance, the analysis of phenylurea herbicides in soil has been successfully achieved using LC coupled with tandem mass spectrometry (LC-MS²), demonstrating good recovery and linearity. researchgate.net These advanced methods are indispensable for trace-level quantification and confirmation of this compound in challenging sample matrices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-3-methylurea, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves the reaction of benzylamine with methyl isocyanate under anhydrous conditions. To optimize yield, use a polar aprotic solvent (e.g., DMF) and maintain a temperature of 0–5°C to minimize side reactions. Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction completion. Purification via recrystallization from ethanol/water (7:3 v/v) enhances purity. Reference to analogous urea syntheses (e.g., 1-Benzyl-1-methyl-3-phenylurea) suggests the use of Schlenk techniques to exclude moisture .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Expected signals include a singlet for the urea NH (δ 5.2–5.6 ppm), a singlet for the N-methyl group (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.4 ppm).
- FT-IR : Key stretches include N-H (3250–3350 cm⁻¹), C=O (1640–1680 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹).
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₉H₁₂N₂O (m/z 164.1). Cross-validate with literature data for structurally similar ureas (e.g., 1-Benzyl-3-phenylthiourea in ) .
Q. What solvents and conditions are compatible with this compound for stability studies?
- Methodological Answer : The compound is stable in aprotic solvents (e.g., DMSO, acetonitrile) at room temperature for ≤48 hours. Avoid strong acids/bases to prevent hydrolysis of the urea moiety. For long-term storage, keep under inert gas (N₂/Ar) at –20°C. Stability tests using HPLC-PDA (λ = 254 nm) can track degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model the molecule’s geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Studies on analogous compounds (e.g., 1-Benzoyl-3,3-bis(2-methylphenyl)urea) highlight the importance of solvent effects in calculations .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Perform rigorous purity analysis (HPLC ≥95%) and replicate assays under standardized conditions (e.g., fixed pH, temperature). Use structure-activity relationship (SAR) studies to isolate functional groups responsible for activity. Cross-reference with crystallographic data (e.g., Acta Crystallographica reports) to confirm structural integrity .
Q. How can researchers design experiments to probe the hydrogen-bonding network of this compound in supramolecular assemblies?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for mapping hydrogen bonds. Grow crystals via slow evaporation from ethanol/dichloromethane (1:1). For dynamic studies, use variable-temperature ¹H NMR to monitor H-bond stability. Compare with data from thiourea analogs (e.g., 1-Benzyl-3-methylthiourea in ) to assess the impact of S→O substitution .
Q. What advanced chromatographic techniques improve the separation of this compound from by-products in complex mixtures?
- Methodological Answer : Employ Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column (1.7 µm particles) and a gradient of 0.1% formic acid in water/acetonitrile. For trace analysis, couple with high-resolution mass spectrometry (HRMS). Method validation should follow ICH guidelines for precision, accuracy, and LOD/LOQ .
Data Validation and Literature Sourcing
Q. How can researchers address the lack of reliable analytical data for this compound in commercial databases?
- Methodological Answer : Cross-validate data using peer-reviewed journals (e.g., Acta Crystallographica Section E for structural data) and authoritative databases like PubChem or Reaxys. For experimental validation, replicate synthesis and characterization protocols from primary literature. Avoid non-peer-reviewed sources (e.g., BenchChem) per the exclusion criteria .
Q. What methodologies ensure reproducibility in kinetic studies of this compound’s reactions?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor reaction kinetics in real-time. Control variables (temperature, ionic strength) rigorously, and apply the Eyring equation to derive activation parameters. Reference studies on similar ureas (e.g., 1-Benzoyl-3-phenylthiourea) to benchmark experimental setups .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
